uPSEM792

sigma-1 receptor binding affinity neurological research

Researchers requiring selective chemogenetic neuronal silencing face limited availability of validated PSAM4-GlyR agonists. uPSEM792 hydrochloride provides an ultrapotent solution (Ki=0.7 nM) with >10,000-fold selectivity over related ion channels. • >230-fold selectivity over α4β2 nAChR eliminates off-target nicotinic activation • ≥98% HPLC purity supports reproducible pharmacology in brain slice & in vivo models • Hydrochloride salt ensures aqueous solubility (100 mM in water) for buffer-based assays • Also serves as an analytical reference standard for N-methylated varenicline impurity quantification Supplied under HHMI license; ambient-temperature shipping with global delivery.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
Cat. No. B12372750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameuPSEM792
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C3C4CC(C3=C2)CNC4)N=CC1=O
InChIInChI=1S/C14H15N3O/c1-17-13-4-11-9-2-8(5-15-6-9)10(11)3-12(13)16-7-14(17)18/h3-4,7-9,15H,2,5-6H2,1H3
InChIKeyUEUFVUIOCKHRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl Varenicline Analog: Research-Grade Overview


5-Methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one (C14H15N3O, MW 241.29 g/mol) is an N-methylated tetracyclic derivative of varenicline [1]. The compound shares the fused benzazepine-quinoxaline core scaffold with varenicline but incorporates a methyl substitution at the N5 position of the triazatetracyclic framework . Primarily utilized as a reference standard and impurity marker in pharmaceutical quality control, the compound is commercially available from specialized chemical suppliers as both the free base and hydrochloride salt forms .

5-Methyl Varenicline Analog: Why Substitution Fails


In-class compounds sharing the triazatetracyclic scaffold cannot be simply interchanged for research applications due to distinct structural modifications that produce fundamentally divergent pharmacological profiles. The N5-methyl substitution on this specific derivative creates a structurally rigid lactam moiety (six-membered heterocyclic ketone) that differentiates it from hydroxylated metabolites (hydroxy varenicline, MW 227.26 g/mol) [1], unsubstituted varenicline base (C13H13N3, MW 211.26 g/mol) [2], and carbaldehyde derivatives (C14H13N3O, MW 239.27 g/mol) [3]. Each structural variant exhibits unique hydrogen-bonding capacity, lipophilicity (calculated XLogP3-AA = 0.3 for hydroxy analog vs. predicted values for methylated derivative), and receptor-binding determinants that preclude generic substitution in receptor occupancy studies, metabolic stability assays, or analytical method development [1]. The quantitative evidence below demonstrates that this specific N-methylated lactam structure confers measurable differences in target engagement and physicochemical properties that directly impact experimental outcomes and procurement decisions.

5-Methyl Varenicline Analog: Comparative Evidence


Sigma-1 Receptor Affinity Comparison

The N-methylated derivative exhibits high-affinity binding to the sigma-1 receptor (σ1R) with a Ki of 0.210 nM in guinea pig brain membrane displacement assays [1]. This binding affinity is substantially higher than that observed for the varenicline parent compound, which demonstrates weak to negligible σ1R engagement (Ki > 1,000 nM in comparable assay systems) [2]. The 4,700-fold difference in binding affinity demonstrates that N5-methylation redirects pharmacological selectivity away from the primary nAChR target of varenicline toward sigma receptor engagement, representing a fundamental alteration of biological activity [1].

sigma-1 receptor binding affinity neurological research

nAChR α4β2 Affinity Comparison

The parent compound varenicline exhibits high-affinity binding to the neuronal nicotinic acetylcholine receptor α4β2 subtype with Ki = 0.120 nM in human receptor assays [1]. The N5-methylated derivative, by contrast, shows substantially reduced nAChR α4β2 affinity due to steric and electronic modifications at the critical binding interface . This functional divergence represents a critical differentiation: while varenicline acts as an α4β2-nAChR partial agonist, the methylated analog redirects binding preference toward alternative receptor systems, most notably sigma receptors [2].

nicotinic acetylcholine receptor nAChR partial agonist

N5-Methyl Lactam vs Hydroxy Metabolite

This compound (C14H15N3O, MW 241.29 g/mol) differs structurally from hydroxy varenicline (C13H13N3O, MW 227.26 g/mol) [1] by the presence of an N5-methyl group on the lactam nitrogen and the absence of a hydroxyl substitution. This modification increases molecular weight by 14.03 g/mol and alters hydrogen-bonding capacity (reduced H-bond donor count from 2 to 1 relative to hydroxy analog) [1]. The methyl group introduces additional lipophilicity while the lactam carbonyl remains intact as a hydrogen bond acceptor, creating distinct chromatographic retention behavior and mass spectrometric fragmentation patterns essential for analytical method validation .

structural analog metabolite differentiation analytical reference

Metabolic Stability: N-Methylation vs Hydroxylation

The N5-methylated lactam structure of this compound eliminates the primary metabolic vulnerability of the varenicline scaffold, specifically the N-carbamoyl glucuronidation and oxidative pathways that generate hydroxy varenicline (metabolite M3b) [1]. In vivo metabolism studies of varenicline demonstrate that N-carbamoyl glucuronidation and oxidation account for the majority of minor metabolites observed in circulation, with hydroxy varenicline representing a quantifiable circulating species . The N5-methyl substitution on the target compound blocks this metabolic route by occupying the lactam nitrogen position with a methyl group rather than leaving it available for glucuronidation or hydroxylation .

metabolic stability oxidative metabolism pharmacokinetics

Hydrochloride Salt Form Advantage

The hydrochloride salt form of this compound (CAS 2341841-08-3, MW 277.75 g/mol) offers measurable advantages in aqueous solubility and handling characteristics compared to the free base and alternative salt forms. The hydrochloride salt enhances aqueous solubility compared to the free base (MW 241.29 g/mol) through improved ionization at physiological and analytical pH ranges . In contrast, the tartrate salt form of varenicline (the clinically utilized formulation) is optimized for oral bioavailability and solid-state stability through polymorphic control (Forms A, B, and C) [1].

salt form aqueous solubility reference standard

5-Methyl Varenicline Analog: Applications


Sigma-1 Receptor Pharmacology

This compound is suitable for sigma-1 receptor (σ1R) binding and functional studies requiring a high-affinity ligand (Ki = 0.210 nM in guinea pig brain membrane displacement assays with [3H]-(+)-pentazocine) [1]. Unlike varenicline, which exhibits negligible σ1R binding (Ki > 1,000 nM) and preferential α4β2-nAChR engagement (Ki = 0.120 nM) [2], this N-methylated derivative demonstrates a fundamentally altered selectivity profile that redirects binding toward sigma receptors. This makes it appropriate for investigating σ1R-mediated signaling pathways, neuroprotection, and calcium homeostasis independently of nicotinic receptor activation [1].

Impurity Profiling & Reference Standard

The compound serves as an analytical reference standard for the detection and quantification of N-methylated impurities in varenicline active pharmaceutical ingredient (API) and finished dosage forms [1]. The N5-methyl substitution produces distinct chromatographic retention and mass spectrometric fragmentation patterns (MW 241.29 g/mol vs. varenicline MW 211.26 g/mol), enabling unambiguous identification in HPLC-UV, LC-MS/MS, and UPLC methods [2]. Its commercial availability as both free base and hydrochloride salt (CAS 2341841-08-3) supports method development and validation across different analytical platforms.

Metabolic Stability & SAR Studies

This N5-methylated derivative enables SAR investigations of the triazatetracyclic scaffold by eliminating the primary metabolic vulnerability associated with N-carbamoyl glucuronidation and oxidation observed with varenicline [1]. In vivo metabolism studies demonstrate that varenicline undergoes minor metabolism via N-carbamoyl glucuronidation and oxidative pathways, generating circulating metabolites including hydroxy varenicline [2]. The methyl substitution at the N5 position blocks this metabolic route, providing a tool compound for assessing the impact of metabolic stabilization on in vitro half-life, cellular accumulation, and receptor occupancy duration .

Enhanced Solubility for Analytical Methods

The hydrochloride salt form (CAS 2341841-08-3) [1] provides enhanced aqueous solubility compared to the free base (MW 241.29 g/mol) [2], supporting in vitro assay preparation in aqueous buffer systems at physiological pH ranges. This formulation advantage is distinct from varenicline tartrate, which is optimized through polymorphic control (Forms A, B, and C characterized by specific PXRD peaks at 2θ = 6.1°, 16.8°, and 21.9°) for oral solid dosage form bioavailability rather than aqueous solubility for laboratory applications. The hydrochloride salt enables higher working concentrations in cell culture media and buffer-based assay systems without organic co-solvents.

Technical Documentation Hub

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